

Grancalcin (GCA) Gene Expression Profile in Human Tissues: A Technical Guide

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Compound of Interest

Compound Name: *grancalcin*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **Grancalcin** (GCA) gene expression profile in human tissues. **Grancalcin** is a calcium-binding protein that is abundant in neutrophils and macrophages.[1][2][3][4] It belongs to the penta-EF-hand subfamily of proteins.[1][5] The localization of **grancalcin** is dependent on the presence of calcium and magnesium ions.[1][2][3][5] This guide details its expression across various tissues, its subcellular localization, involvement in key signaling pathways, and the experimental protocols used for its study.

GCA Gene and Protein Information

Feature	Description
Gene Symbol	GCA[3]
Full Name	Grancalcin[6]
Aliases	GCL[3]
Protein Class	Plasma proteins[6]
Molecular Function	Calcium ion binding, protein binding, protein homodimerization, and heterodimerization.[1][3]
Chromosome Location	2q24.2[1]

GCA RNA Expression Profile in Human Tissues

The following table summarizes the RNA expression levels of GCA across various human tissues, compiled from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA). Expression is reported in Reads Per Kilobase of transcript, per Million mapped reads (RPKM).

Tissue	RNA Expression (RPKM) - NCBI Gene[4]	RNA Distribution - HPA[6]	Top Expressed In - Bgee[1]
Bone Marrow	47.3	Tissue Enriched[7]	Monocyte, Blood, Bone marrow cell[1]
Appendix	18.4	Detected in all	-
Spleen	-	Detected in all	Spleen[1]
Lung	-	Detected in all	Right Lung[1]
Adipose Tissue	-	Detected in all	-
Adrenal Gland	-	Detected in all	-
Brain	-	Detected in all	-
Heart	-	Detected in all	-
Kidney	-	Detected in all	-
Liver	-	Detected in all	-
Pancreas	-	Detected in all	-
Prostate	-	Detected in all	-
Thyroid Gland	-	Detected in all	-

GCA Protein Expression and Subcellular Localization

Grancalcin protein expression is predominantly observed in immune cells. Its subcellular localization is dynamic and cation-dependent.

Protein Expression Summary

Tissue	Protein Expression Level	Cell Type Specificity
Bone Marrow	High	Myeloid cells
Spleen	Medium	Subsets of immune cells[6]
Blood	High	Neutrophils, Macrophages[7]

Subcellular Localization

The subcellular location of **Grancalcin** is regulated by divalent cations.[1][2][3][5]

Condition	Cellular Compartment
Absence of divalent cations	Cytosol[1][2][3][5]
Presence of Magnesium (Mg ²⁺)	Granule fraction[1][2][3][5]
Presence of Magnesium (Mg ²⁺) and Calcium (Ca ²⁺)	Granule and membrane fractions[1][2][3][5]

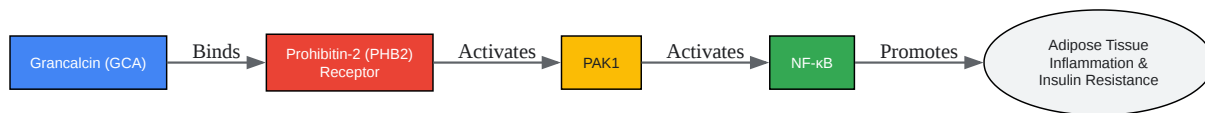
Other reported locations include the plasma membrane and extracellular exosomes.[1][7]

Signaling Pathways Involving Grancalcin (GCA)

Grancalcin is implicated in several signaling pathways, primarily related to immune response and cellular stress.

GCA in Metabolic Inflammation (PAK1-NF-κB Pathway)

Recent studies have shown that in obesity, GCA is released from immune cells in the bone marrow and can instigate adipose tissue inflammation and insulin resistance.[8][9] GCA binds to the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF-κB signaling pathway.[8][9] This leads to an inflammatory response in adipocytes.[8][9]

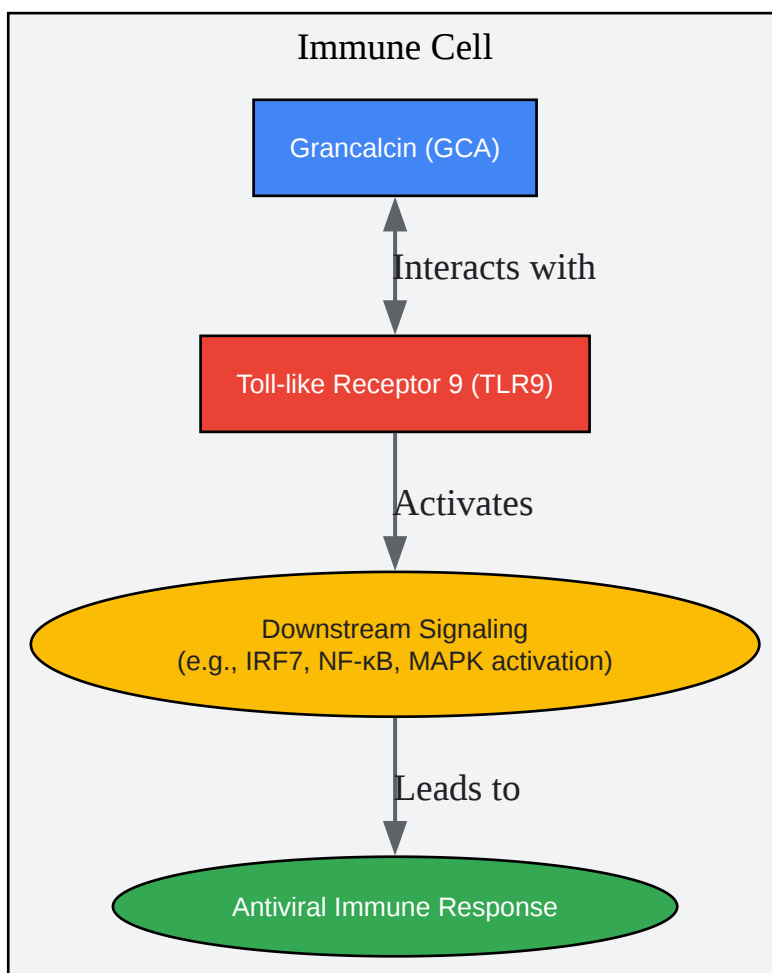


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GCA-mediated activation of the PAK1-NF-κB pathway in adipocytes.

GCA in Innate Immunity (TLR9 Signaling)

Grancalcin has been shown to directly interact with Toll-like receptor 9 (TLR9), a key receptor in the innate immune system.[2][4][8] This interaction is important for TLR9-mediated downstream signaling, suggesting a role for GCA in fine-tuning the immune response to viral infections.[2][4][8]

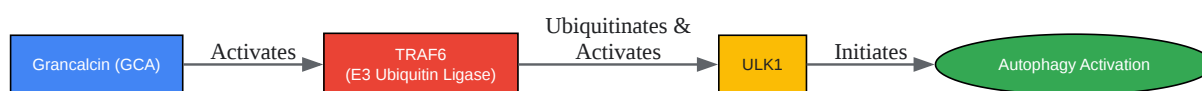


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Interaction of **Grancalcin** with TLR9 in the innate immune response.

GCA in Autophagy (TRAF6-ULK1 Pathway)

In the context of chronic myeloid leukemia, **Grancalcin** has been identified as a regulator of autophagy.[2][4][10] It activates the TRAF6 ubiquitin ligase, which in turn ubiquitinates and activates ULK1, a key initiator of autophagy.[2][4][10] This pathway has been implicated in imatinib resistance.[2][10]



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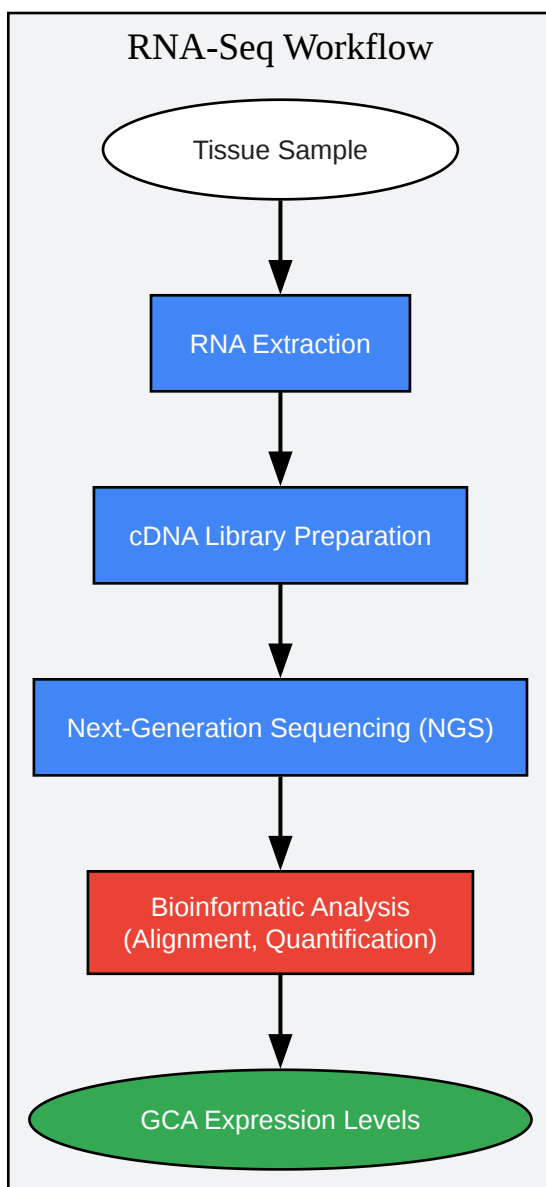
Grancalcin's role in the activation of the TRAF6-ULK1 autophagy pathway.

Experimental Protocols

Detailed below are standard protocols for the analysis of GCA gene and protein expression.

RNA Sequencing (RNA-Seq) for GCA Expression Analysis

This protocol outlines the major steps for quantifying GCA mRNA levels in tissue samples.



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A generalized workflow for RNA-Seq analysis.

Protocol Steps:

- RNA Extraction:
 - Homogenize fresh or frozen tissue samples in a suitable lysis buffer (e.g., TRIzol).

- Extract total RNA using a phenol-chloroform extraction followed by isopropanol precipitation, or use a commercial RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. A RIN (RNA Integrity Number) value > 7 is recommended.
- Library Preparation:
 - Enrich for mRNA from total RNA using oligo(dT) magnetic beads.
 - Fragment the enriched mRNA.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize second-strand cDNA.
 - Perform end-repair, A-tailing, and ligate sequencing adapters.
 - Amplify the library by PCR.
 - Purify and size-select the library.
- Sequencing:
 - Quantify the final library and pool multiple libraries if necessary.
 - Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 30-50 million reads per sample is recommended for human samples. [\[11\]](#)
- Data Analysis:
 - Perform quality control on raw sequencing reads using tools like FastQC.
 - Trim adapter sequences and low-quality bases.
 - Align reads to a reference human genome using a splice-aware aligner (e.g., STAR, HISAT2). [\[11\]](#)

- Quantify gene expression by counting the number of reads mapping to the GCA gene.
- Normalize read counts (e.g., to TPM or FPKM) to allow for comparison across samples.

Immunohistochemistry (IHC) for GCA Protein Localization

This protocol provides a method for visualizing GCA protein in paraffin-embedded human tissue sections.

Reagents and Materials:

- Paraffin-embedded tissue sections
- Xylene and graded ethanol series
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: Anti-**Grancalcin** polyclonal antibody (e.g., Thermo Fisher PA5-57125, PA5-95598, or PA5-77127).^{[5][12][13]}
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB chromogen substrate
- Hematoxylin counterstain
- Mounting medium

Protocol Steps:

- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
- Rinse with distilled water.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval buffer and heat (e.g., using a microwave, pressure cooker, or water bath). For example, microwave at medium-high power for 8 minutes, cool for 5 minutes, then microwave at high power for 4 minutes.[\[14\]](#)
 - Allow slides to cool to room temperature.
 - Rinse with PBS.
- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with PBS.
- Blocking:
 - Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-**Grancalcin** antibody in blocking buffer. Recommended starting dilutions are 1:500-1:1,000 for PA5-57125 or 2-5 µg/mL for PA5-95598.[\[5\]](#)[\[12\]](#)
 - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides with PBS (3 x 5 minutes).

- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Rinse with PBS (3 x 5 minutes).
- Incubate with streptavidin-HRP conjugate for 30 minutes.
- Rinse with PBS (3 x 5 minutes).
- Chromogenic Detection:
 - Incubate sections with DAB substrate until the desired brown color intensity is reached.
 - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Conclusion

The **Grancalcin** (GCA) gene exhibits a distinct expression profile, with high levels in myeloid-lineage cells of the bone marrow and blood. Its dynamic, cation-dependent subcellular localization reflects its role in cellular processes such as degranulation. Emerging research highlights its involvement in critical signaling pathways related to inflammation, innate immunity, and autophagy, making it a potential therapeutic target for a range of diseases. The protocols provided in this guide offer a foundation for researchers to further investigate the function and expression of this multifaceted protein.

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